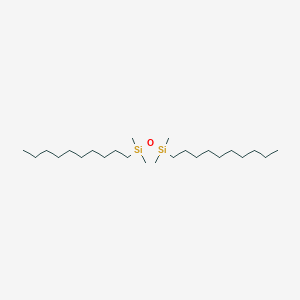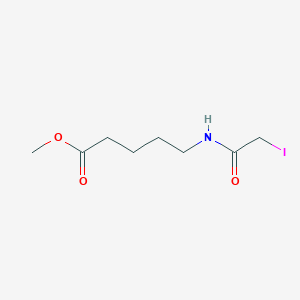
Methyl 5-(2-iodoacetamido)pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(2-iodoacetamido)pentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ester functional group, which consists of a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-iodoacetamido)pentanoate typically involves the esterification of 5-(2-iodoacetamido)pentanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 5-(2-iodoacetamido)pentanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as thiols or amines.
Hydrolysis: The ester group can be hydrolyzed to yield 5-(2-iodoacetamido)pentanoic acid and methanol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide, at room temperature.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of this compound.
Hydrolysis: The major products are 5-(2-iodoacetamido)pentanoic acid and methanol.
Reduction: The major product is the corresponding alcohol.
科学的研究の応用
Methyl 5-(2-iodoacetamido)pentanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and the modification of amino acids.
Biology: The compound is used in the study of protein structure and function, as it can modify cysteine residues in proteins.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Methyl 5-(2-iodoacetamido)pentanoate involves the alkylation of thiol groups in proteins. The iodine atom in the compound is highly reactive and can form covalent bonds with the sulfur atom in cysteine residues. This modification can inhibit the activity of enzymes that rely on cysteine for their catalytic function. The compound can also interact with other nucleophilic sites in proteins, leading to changes in protein structure and function.
類似化合物との比較
Methyl 5-(2-iodoacetamido)pentanoate can be compared with other similar compounds, such as:
Methyl 5-(2-chloroacetamido)pentanoate: This compound has a chlorine atom instead of iodine and is less reactive.
Methyl 5-(2-bromoacetamido)pentanoate: This compound has a bromine atom and exhibits intermediate reactivity between the chloro and iodo derivatives.
Methyl 5-(2-fluoroacetamido)pentanoate: This compound has a fluorine atom and is the least reactive among the halogenated derivatives.
The uniqueness of this compound lies in its high reactivity due to the presence of the iodine atom, making it particularly useful in applications that require rapid and efficient modification of proteins.
特性
CAS番号 |
63984-38-3 |
|---|---|
分子式 |
C8H14INO3 |
分子量 |
299.11 g/mol |
IUPAC名 |
methyl 5-[(2-iodoacetyl)amino]pentanoate |
InChI |
InChI=1S/C8H14INO3/c1-13-8(12)4-2-3-5-10-7(11)6-9/h2-6H2,1H3,(H,10,11) |
InChIキー |
HNOXSODSZOIVDI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCNC(=O)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


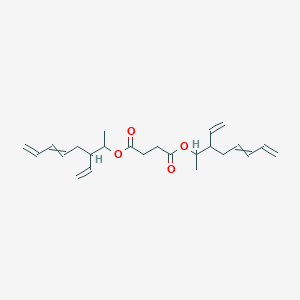
![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)
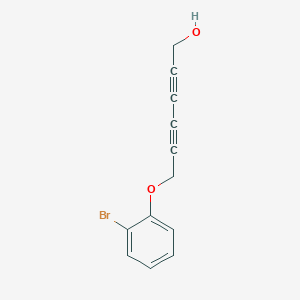
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)
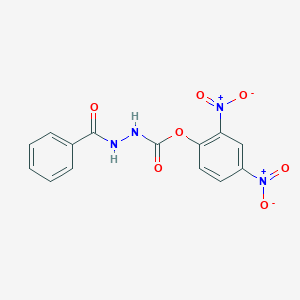
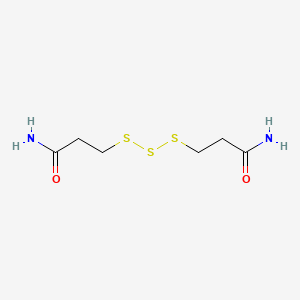
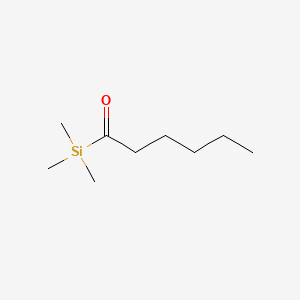
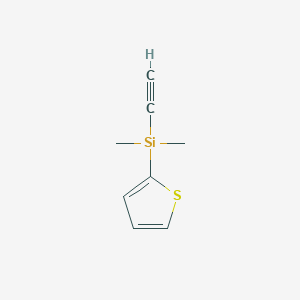
![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)
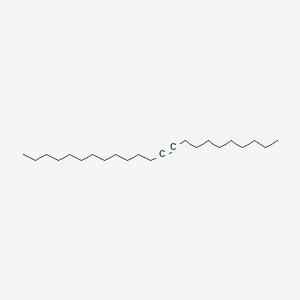
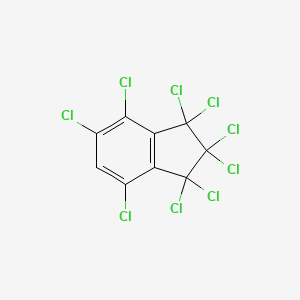
![[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine](/img/structure/B14487354.png)
